Cas no 84088-42-6 (Roquinimex)

Roquinimex (Linomide; pnu212616; abr212616) is an immunostimulant that enhances NK cell activity and macrophage cytotoxicity, and inhibits angiogenesis and TNF α Secretion of
Roquinimex structure
Roquinimex structure
Roquinimex
84088-42-6
C18H16N2O3
308.331244468689
MFCD00866331
60659
354334061

Roquinimex Properties

Names and Identifiers

    • Roquinimex
    • 1,2-Dihydro-4-hydroxy-N,N-dimethyl-2-oxo-N-phenyl-3-quinolinecarboxamide
    • Linomide
    • 4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide
    • ABR212616
    • FCF89
    • FCF-89
    • LS2616
    • LS-2616
    • PNU212616
    • 4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
    • 1,2-Dihydro-4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl-3-quinolinecarboxamide (ACI)
    • ABR 212616
    • FCF 89
    • LS 2616
    • N-Methyl-N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
    • PNU 212616
    • ROQUINIMEX [WHO-DD]
    • Roquinimex(Linomide)
    • HMS3412D07
    • s2307
    • Roquinimexum [Latin]
    • Roquinimexum
    • D05756
    • CS-3169
    • Q964482
    • Roquinimex [USAN:INN]
    • PNU-212616
    • Roquinimex (USAN/INN)
    • ROQUINIMEX [INN]
    • Tox21_110951
    • NCGC00025172-01
    • 1,2-Dihydro-4-hydroxy-N,1-dimethyl-2-oxo-3-quinolinecarboxanilide
    • SR-01000597567-1
    • 4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl-3-quinolinecarboxamide
    • ABR 21261
    • CHEBI:92056
    • N-phenyl-N-methyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide
    • CAS-84088-42-6
    • FT-0630924
    • SGOOQMRIPALTEL-UHFFFAOYSA-N
    • BDBM50248187
    • DB11366
    • D91260
    • 84088-42-6
    • DTXSID4045680
    • HMS3676D07
    • HY-13743
    • SR-01000597567
    • UNII-372T2944C0
    • BCP29884
    • DTXCID2025680
    • N-methyl-N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide
    • NCGC00025172-02
    • CCRIS 7673
    • SCHEMBL1651117
    • ROQUINIMEX [USAN]
    • 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl
    • Tocris-1461
    • ROQUINIMEX [MART.]
    • HMS3267L20
    • L0270
    • MFCD00866331
    • AKOS024456612
    • NS00073174
    • LS2616;FCF89
    • SCHEMBL42132
    • BRD-K03384561-001-01-9
    • CHEMBL11672
    • Tox21_110951_1
    • A854171
    • 372T2944C0
    • ROQUINIMEX [MI]
    • GLXC-02159
    • BRD-K03384561-001-02-7
    • Roquinimex(Linomide)?
    • DB-056770
    • +Expand
    • MFCD00866331
    • SGOOQMRIPALTEL-UHFFFAOYSA-N
    • 1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3
    • O=C(N(C)C1C=CC=CC=1)C1=C(O)C2C(=CC=CC=2)N(C)C1=O

Computed Properties

  • 308.11600
  • 1
  • 5
  • 3
  • 308.116092
  • 23
  • 522
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • 60.8

Experimental Properties

  • 2.52070
  • 62.54000
  • 8259
  • 1.686
  • 436.2±45.0 °C at 760 mmHg
  • 200-204°
  • 0.0±1.1 mmHg at 25°C
  • 217.6±28.7 °C
  • DMSO: 11 mg/mL
  • 1.4±0.1 g/cm3

Roquinimex Security Information

  • GHS07 GHS07
  • 3
  • S36/37
  • R22
  • Xn Xn
  • UN 2811
  • H302
  • P264-P270-P301+P312+P330-P501
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • R22
  • warning

Roquinimex Customs Data

  • 2933790090
  • China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

Roquinimex Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004TBB-100mg
Roquinimex
84088-42-6 98%
100mg
$139.00 2024-04-21
A2B Chem LLC
AC23815-5mg
Roquinimex
84088-42-6 ≥98%
5mg
$81.00 2024-04-19
Aaron
AR004TJN-10mg
Roquinimex
84088-42-6
10mg
$43.00
abcr
AB349073-250mg
Linomide; .
84088-42-6
250mg
€509.50
Ambeed
A809531-50mg
4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
84088-42-6 98%
50mg
$102.0 2024-07-24
Axon Medchem
2868-10 mg
Roquinimex
84088-42-6 98%
10mg
€125.00 2023-07-10
Chemenu
CM146044-50mg
N-Phenyl-N-methyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide
84088-42-6 98%
50mg
$324 2021-08-05
DC Chemicals
DC10820-100 mg
Roquinimex(Linomide)
84088-42-6 >98%
100mg
$350.0 2022-02-28
eNovation Chemicals LLC
D382052-30mg
N-phenyl-N-methyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide
84088-42-6 95%
30mg
$950 2022-09-06
MedChemExpress
HY-13743-10mM*1mLinDMSO
Roquinimex
84088-42-6 98.93%
10mM*1mLinDMSO
¥830 2023-07-26

Roquinimex Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Diethyl ether ,  Dimethylformamide ;  1 h, rt
1.2 1 h
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane
Reference
Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates
Wauke, Hisashi; et al, ChemistrySelect, 2016, 1(21), 6830-6833

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Toluene ;  6 h, reflux
Reference
Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure-Activity Relationship
Joensson, Stig; et al, Journal of Medicinal Chemistry, 2004, 47(8), 2075-2088

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Toluene ;  4 h, reflux
Reference
Structure-activity relationships studies of the anti-angiogenic activities of linomide
Shi, Jiandong; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(6), 1187-1189

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Toluene ;  2 h, 80 - 85 °C; 85 °C → 10 °C
Reference
Using DOE to achieve reliable drug administration: a case study
Sjoevall, Sven; et al, Organic Process Research & Development, 2004, 8(5), 802-807

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2.5 h, 120 °C
2.1 Solvents: Toluene ;  4 h, reflux
Reference
Structure-activity relationships studies of the anti-angiogenic activities of linomide
Shi, Jiandong; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(6), 1187-1189

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  20 °C; 1 h, rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 °C; 5 h, rt
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 h, 85 °C; cooled
1.4 Reagents: Water
2.1 Solvents: Toluene ;  6 h, reflux
Reference
Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure-Activity Relationship
Joensson, Stig; et al, Journal of Medicinal Chemistry, 2004, 47(8), 2075-2088

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Methanol ;  20 h, rt
2.1 Reagents: Oxalyl chloride Solvents: Diethyl ether ,  Dimethylformamide ;  1 h, rt
2.2 1 h
2.3 Reagents: Ammonium chloride Solvents: Dichloromethane
Reference
Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates
Wauke, Hisashi; et al, ChemistrySelect, 2016, 1(21), 6830-6833

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 - 85 °C; 85 °C → 63 °C
1.3 Reagents: Methanol ;  63 °C; 63 °C → 13 °C
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Toluene ;  2 h, 80 - 85 °C; 85 °C → 10 °C
Reference
Using DOE to achieve reliable drug administration: a case study
Sjoevall, Sven; et al, Organic Process Research & Development, 2004, 8(5), 802-807

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: [2-(Hydroxy-κO)-4-methoxybenzoato(2-)-κO]copper Solvents: Acetonitrile ;  1.5 h, reflux
2.1 Reagents: Barium hydroxide Solvents: Methanol ;  20 h, rt
3.1 Reagents: Oxalyl chloride Solvents: Diethyl ether ,  Dimethylformamide ;  1 h, rt
3.2 1 h
3.3 Reagents: Ammonium chloride Solvents: Dichloromethane
Reference
Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates
Wauke, Hisashi; et al, ChemistrySelect, 2016, 1(21), 6830-6833

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  rt; 90 min, 80 - 90 °C; 90 °C → 83 °C
1.2 10 min, 83 °C; 83 °C → 96 °C; 96 °C → 40 °C
1.3 Reagents: Water ;  40 °C → 20 °C; 1.5 h, 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 20 °C → 9 °C; overnight, 9 °C
2.1 Reagents: Acetic acid ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 - 85 °C; 85 °C → 63 °C
2.3 Reagents: Methanol ;  63 °C; 63 °C → 13 °C
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Toluene ;  2 h, 80 - 85 °C; 85 °C → 10 °C
Reference
Using DOE to achieve reliable drug administration: a case study
Sjoevall, Sven; et al, Organic Process Research & Development, 2004, 8(5), 802-807

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C → rt
2.1 Reagents: Oxygen Catalysts: [2-(Hydroxy-κO)-4-methoxybenzoato(2-)-κO]copper Solvents: Acetonitrile ;  1.5 h, reflux
3.1 Reagents: Barium hydroxide Solvents: Methanol ;  20 h, rt
4.1 Reagents: Oxalyl chloride Solvents: Diethyl ether ,  Dimethylformamide ;  1 h, rt
4.2 1 h
4.3 Reagents: Ammonium chloride Solvents: Dichloromethane
Reference
Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates
Wauke, Hisashi; et al, ChemistrySelect, 2016, 1(21), 6830-6833

Roquinimex Raw materials

Roquinimex Preparation Products

Roquinimex Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84088-42-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84088-42-6)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84088-42-6)
XU NV SHI
15221998634
1986399151@qq.com

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